molecular formula C21H16BrClN2O3 B2675072 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1024182-63-5

2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No.: B2675072
CAS No.: 1024182-63-5
M. Wt: 459.72
InChI Key: IVERSTLFIWWDDQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 4-Bromobenzaldehyde, 4-chloro-3-nitrobenzaldehyde, and 6-methylindole.

    Condensation Reaction: The initial step could involve a condensation reaction between 4-bromobenzaldehyde and 4-chloro-3-nitrobenzaldehyde to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with 6-methylindole under acidic or basic conditions to form the indole core.

    Final Modifications: Further modifications, such as halogenation or nitration, might be required to achieve the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the methyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Halogen atoms (bromine and chlorine) on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new indole-based molecules.

Biology

Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Industry

The compound might be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of halogen and nitro groups could enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the halogen and nitro substitutions.

    1-Methyl-2-phenylindole: Similar indole core but different substituents.

    4-Bromo-1-methylindole: Similar halogen substitution but different overall structure.

Uniqueness

The unique combination of bromine, chlorine, and nitro groups in 2-(4-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-5,6,7-trihydroindol-4-one may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c1-12-8-19-16(21(26)9-12)11-18(13-2-4-14(22)5-3-13)24(19)15-6-7-17(23)20(10-15)25(27)28/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVERSTLFIWWDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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